
N-(3-chloro-4-methylphenyl)-4-(4-ethoxyphenyl)-4-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-4-(4-ethoxyphenyl)-4-oxobutanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and biological research. This compound is also known as CEME, and it is a derivative of butyrophenone.
Wirkmechanismus
The exact mechanism of action of N-(3-chloro-4-methylphenyl)-4-(4-ethoxyphenyl)-4-oxobutanamide is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which helps to reduce the symptoms of various neurological disorders.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-4-(4-ethoxyphenyl)-4-oxobutanamide has been shown to have several biochemical and physiological effects. It has been found to increase the levels of neurotransmitters such as dopamine and norepinephrine in the brain, which can help to reduce the symptoms of various neurological disorders. CEME has also been found to have anti-inflammatory effects, which can help to reduce pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-4-methylphenyl)-4-(4-ethoxyphenyl)-4-oxobutanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits potent pharmacological effects, which make it an ideal candidate for studying the mechanisms of various neurological disorders. However, one limitation of CEME is that it has low solubility in water, which can make it difficult to administer in some experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(3-chloro-4-methylphenyl)-4-(4-ethoxyphenyl)-4-oxobutanamide. One potential direction is to further investigate its potential applications in treating various neurological disorders. Another direction is to study the pharmacokinetics and pharmacodynamics of CEME, which can help to optimize its use in clinical settings. Additionally, future research can focus on developing new derivatives of CEME that exhibit improved pharmacological properties.
In conclusion, N-(3-chloro-4-methylphenyl)-4-(4-ethoxyphenyl)-4-oxobutanamide is a promising compound that has potential applications in various fields, including medicinal chemistry and biological research. Its stable nature, potent pharmacological effects, and low toxicity make it an ideal candidate for further study. The future research on this compound can help to develop new treatments for various neurological disorders and improve our understanding of its mechanisms of action.
Synthesemethoden
The synthesis of N-(3-chloro-4-methylphenyl)-4-(4-ethoxyphenyl)-4-oxobutanamide involves the reaction of 4-(4-ethoxyphenyl)-2-butanone with 3-chloro-4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure CEME.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methylphenyl)-4-(4-ethoxyphenyl)-4-oxobutanamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antipsychotic, analgesic, and anti-inflammatory properties. CEME has also been studied for its potential in treating various neurological disorders such as Parkinson's disease, schizophrenia, and bipolar disorder.
Eigenschaften
Produktname |
N-(3-chloro-4-methylphenyl)-4-(4-ethoxyphenyl)-4-oxobutanamide |
|---|---|
Molekularformel |
C19H20ClNO3 |
Molekulargewicht |
345.8 g/mol |
IUPAC-Name |
N-(3-chloro-4-methylphenyl)-4-(4-ethoxyphenyl)-4-oxobutanamide |
InChI |
InChI=1S/C19H20ClNO3/c1-3-24-16-8-5-14(6-9-16)18(22)10-11-19(23)21-15-7-4-13(2)17(20)12-15/h4-9,12H,3,10-11H2,1-2H3,(H,21,23) |
InChI-Schlüssel |
SNHLIJLFMKAWFW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC(=C(C=C2)C)Cl |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC(=C(C=C2)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-chlorophenyl)sulfonyl-N-[(E)-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]pyrrolidine-2-carboxamide](/img/structure/B298830.png)
![Methyl 4-[2-({1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)carbohydrazonoyl]benzoate](/img/structure/B298832.png)
![3-ethyl-4-{[(5-{5-nitro-2-methylphenyl}-2-furyl)methylene]amino}-5-sulfanyl-4H-1,2,4-triazole](/img/structure/B298834.png)
![1-[(4-chlorophenyl)sulfonyl]-N'-(2,3-dimethoxybenzylidene)-2-pyrrolidinecarbohydrazide](/img/structure/B298835.png)
![1-[(4-chlorophenyl)sulfonyl]-N'-(4-propoxybenzylidene)-2-pyrrolidinecarbohydrazide](/img/structure/B298836.png)
![4-{[4-(allyloxy)-3,5-dibromobenzylidene]amino}-5-ethyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B298837.png)
![N-(2-methoxyphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B298838.png)
![N-(4-methoxyphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)methanesulfonamide](/img/structure/B298840.png)
![N-(3-chloro-4-methoxyphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B298842.png)
![N-(2,4-dimethoxyphenyl)-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B298845.png)
![4-chloro-3-nitro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B298848.png)
![3-methoxy-N'-[4-(3-thietanyloxy)benzylidene]benzohydrazide](/img/structure/B298849.png)
![2-[(3-bromobenzyl)sulfanyl]-N'-[(5-{4-nitrophenyl}-2-furyl)methylene]acetohydrazide](/img/structure/B298851.png)
